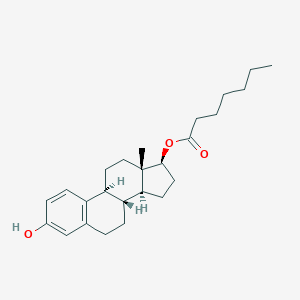

Estradiol Enanthate

描述

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWTZQAOOLFXAY-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023001 | |

| Record name | Estradiol enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-37-0 | |

| Record name | Estradiol enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol enanthate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Estradiol Enanthate: A Technical Guide to its Core Mechanism of Action in Neuronal Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Estradiol enanthate serves as a long-acting prodrug, gradually releasing 17β-estradiol, a potent neuroactive steroid with significant implications for neuronal health, plasticity, and survival. Its mechanism of action within the central nervous system is multifaceted, extending beyond classical genomic regulation to encompass rapid, membrane-initiated signaling cascades. This document provides an in-depth technical overview of estradiol's core mechanisms in neuronal cells. It details the key signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, the modulation of synaptic plasticity through effects on dendritic spines and neurotransmitter receptors, and the potent neuroprotective actions mediated by anti-apoptotic factors and interaction with brain-derived neurotrophic factor (BDNF). Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research.

Introduction: Dual Modes of Estradiol Action

This compound's therapeutic and physiological effects in the brain are attributable to its active metabolite, 17β-estradiol (E2). E2 exerts profound effects on neuronal function through two primary modes of action: a classical genomic pathway and a rapid, non-genomic pathway.[1][2][3]

-

Genomic (Nuclear-Initiated) Action: In the classical pathway, E2 diffuses across the cell membrane and binds to nuclear estrogen receptors (ERα and ERβ).[4][5] This ligand-receptor complex translocates to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes. This process, which occurs over hours to days, influences the synthesis of proteins crucial for neuronal survival and plasticity, such as the anti-apoptotic protein Bcl-2.

-

Non-Genomic (Membrane-Initiated) Action: A growing body of evidence highlights rapid E2 effects, occurring within seconds to minutes, that are incompatible with genomic transcription. These actions are initiated by a subpopulation of ERs located at the plasma membrane (mERs) and potentially through G-protein coupled estrogen receptor 1 (GPER). This membrane-initiated signaling rapidly activates intracellular kinase cascades, modulating synaptic function and neuronal excitability.

Core Signaling Pathways in Neuronal Cells

E2's non-genomic actions converge on several critical intracellular signaling pathways that regulate cell survival, growth, and plasticity. The two most prominent are the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways.

MAPK/ERK Signaling Pathway

Acute application of E2 rapidly activates the MAPK/ERK pathway in various neuronal types, including hippocampal and cortical neurons. This activation is often initiated by mERs, which can couple to G-proteins or interact with receptor tyrosine kinases. The cascade typically involves the activation of Src kinase and Ras, leading to the sequential phosphorylation of Raf, MEK, and finally ERK1/2. Activated ERK can then phosphorylate numerous cytoplasmic and nuclear targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is essential for E2-mediated neuroprotection, neurite outgrowth, and the modulation of synaptic plasticity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical mediator of E2's neuroprotective effects. E2 binding to mERs can lead to a direct protein-protein interaction with the p85 regulatory subunit of PI3K, triggering its activation. Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as BAD, and by activating transcription factors that upregulate survival genes. Studies show that E2 and IGF-1 can have synergistic effects on Akt phosphorylation. Inhibition of the PI3K/Akt pathway blocks the neuroprotective effects of E2 in models of stroke and Parkinson's disease.

Classical Genomic Signaling

The slower, genomic actions of E2 are mediated by its binding to nuclear ERα and ERβ. This complex directly binds to EREs in the promoter regions of target genes, modulating their transcription. A key target is the gene for BDNF, which contains a functional ERE. E2 treatment has been shown to restore BDNF mRNA levels after ovariectomy. Another critical set of target genes includes those for anti-apoptotic proteins like Bcl-2 and Bcl-xL, whose expression is increased by E2, and pro-apoptotic proteins like Bax, which are suppressed. This transcriptional regulation provides sustained neuroprotective effects.

Modulation of Synaptic Structure and Function

E2 is a powerful modulator of synaptic plasticity, influencing the structure of synapses, the efficacy of neurotransmission, and the induction of long-term changes in synaptic strength.

Dendritic Spine and Synapse Plasticity

One of the most striking effects of E2 is its ability to increase the density of dendritic spines, the primary sites of excitatory synapses, in brain regions like the hippocampus and prefrontal cortex. This effect can occur rapidly and is linked to the reorganization of the actin cytoskeleton within the spine. E2 stimulates the RhoA-cofilin signaling cascade, which promotes actin polymerization, leading to the formation and stabilization of new spines. This structural plasticity is thought to be a key substrate for E2's effects on learning and memory. For instance, E2 treatment can double dendritic spine density in cultured hippocampal neurons.

Regulation of Neurotransmitters and Receptors

E2 rapidly modulates the function of key neurotransmitter receptors, particularly the NMDA and AMPA glutamate receptors. It can enhance NMDA and AMPA receptor-mediated synaptic responses, increasing neuronal excitability. Single-molecule tracking experiments have shown that E2 can rapidly decrease the surface movement and diffusion of AMPA receptors, potentially leading to their stabilization at the synapse.

Long-Term Potentiation (LTP) and Depression (LTD)

By modulating glutamate receptor function and dendritic spine morphology, E2 significantly impacts long-term synaptic plasticity. It has been shown to lower the threshold for inducing LTP, a cellular correlate of memory formation, and enhance its magnitude. This effect is mediated by both NMDA receptor-dependent mechanisms and the actin polymerization machinery.

Quantitative Analysis of Estradiol's Neuronal Effects

The following tables summarize quantitative data from various studies, illustrating the potent effects of estradiol on neuronal signaling, structure, and function.

Table 1: Effects of Estradiol on Neuronal Signaling and Protein Expression

| Parameter | Neuronal System | Treatment | Result | Citation |

|---|---|---|---|---|

| BDNF Protein | Cultured Hippocampal Neurons | Estradiol (unknown conc.) for 24h | Decrease to 40% of control | |

| pCREB-IR | Basal Forebrain Cholinergic Neurons (in vivo) | 33 ng/g E2 | Significant increase at 15 min, peak at 1h | |

| pERK1/2 | Cortical Neurons | E2 | PI3K-dependent activation at 10 min | |

| pAkt | Cortical Neurons | E2 | PI3K-dependent activation at 10 & 30 min |

| Bcl-2 & Bcl-xL | Cultured Hippocampal Neurons | 30-100 nM 17β-E2 for up to 68h | Increased expression | |

Table 2: Effects of Estradiol on Neuronal Morphology and Synaptic Function

| Parameter | Neuronal System | Treatment | Result | Citation |

|---|---|---|---|---|

| Dendritic Spine Density | Cultured Hippocampal Neurons | Estradiol (unknown conc.) | 2-fold increase | |

| Total Neurite Length | Female Basal Forebrain Neurons | 5 nM 17β-E2 for 24h | 4.5-fold increase over control | |

| Total Branch Number | Female Basal Forebrain Neurons | 5 nM 17β-E2 for 24h | 2.3-fold increase over control | |

| Neurite Branching | Human iPSC-derived Neurons | 100 nM E2 for 4 days | Significant promotion of complexity | |

| AMPA Receptor Diffusion (DAMPAR) | Hippocampal Neuron Soma | 100 pM E2 | Significant decrease within 5 min | |

| AMPA Receptor Diffusion (DAMPAR) | Hippocampal Neuron Neurites | 100 nM E2 | Reduction at 10, 15, and 20 min |

| Field EPSP Slope | Rat Hippocampal Slices (CA1) | 1 nM E2 | 17 ± 3% increase over baseline by 20 min | |

Key Experimental Methodologies

The mechanisms described have been elucidated through a variety of in vitro and in vivo experimental paradigms. Below are representative protocols for key assays.

Primary Neuronal Culture and Treatment

-

Preparation: Primary hippocampal or cortical neurons are prepared from postnatal day 1 rat pups. Brain tissue is dissected, treated with trypsin for dissociation, and triturated. Cells are then plated on poly-D-lysine-coated dishes or glass coverslips.

-

Culture: Neurons are maintained in a serum-free medium such as Neurobasal supplemented with B27 and L-glutamine. Cytosine arabinoside (Ara-C) may be added after several days in vitro (DIV) to inhibit glial proliferation. Cultures are typically used for experiments between 10-14 DIV.

-

Treatment: 17β-estradiol, often dissolved in DMSO, is added to the culture medium at final concentrations ranging from picomolar to low micromolar (e.g., 100 pM, 100 nM). Vehicle controls (DMSO) are run in parallel. For mechanism-of-action studies, specific ER agonists (e.g., PPT for ERα, DPN for ERβ) or antagonists (e.g., ICI 182,780, tamoxifen) are co-administered.

Assessment of Protein Expression and Phosphorylation (Western Blot)

-

Cell Lysis: Following treatment, cultured neurons are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitor cocktails.

-

Quantification & Separation: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein per sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

-

Detection: After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged. Densitometry is used for quantification relative to a loading control (e.g., β-actin or β-tubulin).

Analysis of Neuronal Morphology

-

Immunocytochemistry: After treatment, cultured neurons are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained with antibodies against neuronal markers (e.g., MAP2, β-III tubulin) or cholinergic markers (vesicular acetylcholine transporter).

-

Imaging & Analysis: Cells are imaged using fluorescence microscopy. Neurite complexity, including total neurite length, number of branches, and branching order, is quantified using software like ImageJ with plugins such as Sholl analysis.

Electrophysiological Recording

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from adult rats. Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum while stimulating the Schaffer collateral pathway.

-

LTP Induction: After establishing a stable baseline, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

-

Pharmacology: E2 (e.g., 1 nM) or vehicle is infused into the aCSF, and its effect on baseline transmission and the magnitude of LTP is measured.

Conclusion

The mechanism of action of this compound in neuronal cells, mediated by its active form 17β-estradiol, is complex and pleiotropic. It involves a sophisticated interplay between rapid, membrane-initiated signaling and slower, nuclear-mediated genomic regulation. Through the activation of key kinase cascades like MAPK/ERK and PI3K/Akt, estradiol potently modulates synaptic plasticity, enhances neuronal connectivity, and provides robust neuroprotection against a variety of insults. This deep understanding of its molecular and cellular actions is critical for researchers and drug development professionals seeking to leverage the therapeutic potential of estrogens for neurological and psychiatric disorders while mitigating potential risks.

References

- 1. dovepress.com [dovepress.com]

- 2. Neuroprotective effects of 17β-estradiol rely on estrogen receptor membrane initiated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen and neuroprotection: from clinical observations to molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of synaptic plasticity by brain estrogen in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Estradiol Enanthate in Male Rat Models: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estradiol, a primary estrogenic hormone, plays a critical, albeit complex, role in male physiology, influencing reproductive function, bone metabolism, and cardiovascular health.[1] Estradiol enanthate, a long-acting ester of estradiol, serves as a prodrug, gradually releasing estradiol into circulation and thereby providing sustained estrogenic effects.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in male rat models, a crucial area of study for understanding the physiological and pathological effects of sustained estrogen exposure in males. The guide synthesizes available data on hormonal and tissue-specific effects, details relevant experimental protocols, and visualizes key pathways and workflows.

While much of the existing research has utilized estradiol or other esters like estradiol benzoate, the principles of estradiol's action are applicable to this compound, with the primary difference lying in its pharmacokinetic profile, characterized by a longer half-life.[2][3] This document extrapolates from available data to provide a cohesive understanding of this compound's pharmacodynamics in the male rat.

Core Pharmacodynamic Effects

The administration of this compound to male rats elicits a range of dose-dependent physiological responses, primarily mediated through its interaction with estrogen receptors (ERα and ERβ). These effects are most pronounced on the hypothalamic-pituitary-gonadal (HPG) axis and androgen-dependent tissues.

Hormonal Effects

Sustained release of estradiol from this compound significantly alters the hormonal milieu in male rats. The primary effects include the suppression of gonadotropins and, consequently, testicular androgen production.

Table 1: Dose-Dependent Effects of Estradiol on Serum Hormone Levels in Male Rats

| Estradiol Dose (µg/kg/day) | Serum Testosterone | Serum LH | Serum FSH | Serum Prolactin | Study Duration |

| 0.1 | No significant effect | No significant effect | No significant effect | No significant effect | 60 days |

| 10 | No significant effect | Significantly reduced | Significantly reduced | No significant effect | 60 days |

| 100 - 1000 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly increased | 60 days |

Source: Adapted from Gill-Sharma et al. (2001).[4] Note: This study used estradiol, not this compound. The sustained release from this compound would be expected to produce similar, if not more pronounced, effects over time at equivalent daily release rates.

Effects on Reproductive Tissues and Fertility

The suppression of testosterone and the direct actions of estradiol on reproductive tissues lead to significant changes in their structure and function.

Table 2: Effects of Estradiol on Reproductive Organ Weights and Sperm Parameters in Male Rats

| Estradiol Dose (µg/kg/day) | Testes Weight | Accessory Sex Organ Weights | Sperm Motility | Potency & Fecundity | Study Duration |

| 0.1 | No significant effect | No significant effect | Significantly reduced | No effect | 60 days |

| 10 | Significantly reduced | Significantly reduced | Significantly reduced | No effect | 60 days |

| 100 - 1000 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | 60 days |

Source: Adapted from Gill-Sharma et al. (2001).

Histological examinations of the testes in rats treated with high doses of estradiol reveal disorganization of the seminiferous tubules, vacuolation, and a reduction in spermatogenesis. The prostate gland also undergoes atrophic changes. These effects are primarily attributed to the suppression of testicular testosterone levels.

Experimental Protocols

This section outlines key experimental methodologies for studying the pharmacodynamics of this compound in male rat models, based on established protocols for estradiol and its esters.

Animal Model and Husbandry

-

Species and Strain: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of any experimental procedures.

Preparation and Administration of this compound

This compound is typically dissolved in a sterile oil vehicle (e.g., sesame oil, corn oil) for administration.

-

Preparation: To prepare a dosing solution, calculate the required concentration of this compound based on the desired dose and injection volume. Warm the vehicle slightly to aid in dissolution. Vortex or sonicate the mixture until the this compound is completely dissolved.

-

Administration: Administer the prepared solution via subcutaneous (s.c.) or intramuscular (i.m.) injection. The injection volume should be kept consistent, typically between 0.1 and 0.5 mL.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamics of this compound in male rats.

Blood Sampling and Hormone Analysis

-

Blood Collection: Blood samples can be collected serially from the tail vein or via cardiac puncture at the time of euthanasia. Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.

-

Hormone Assays: Serum concentrations of estradiol, testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) can be quantified using validated enzyme-linked immunosorbent assays (ELISAs) or, for higher sensitivity and specificity, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Collection and Histological Analysis

-

Necropsy: At the end of the study, animals are euthanized, and target organs (testes, epididymis, prostate, seminal vesicles) are excised and weighed.

-

Histology: Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of morphological changes.

Signaling Pathways of Estradiol

Estradiol exerts its effects by binding to estrogen receptors, which are located both within the nucleus (nuclear ERs) and on the cell membrane (membrane ERs).

Genomic (Nuclear) Signaling Pathway

The classical, genomic pathway involves the binding of estradiol to nuclear ERα or ERβ. This complex then translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and modulates the transcription of target genes. This process is responsible for the long-term effects of estradiol on tissue growth and function.

Non-Genomic (Membrane) Signaling

Estradiol can also initiate rapid cellular responses through membrane-associated estrogen receptors (mERs). This non-genomic pathway involves the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to more immediate physiological effects.

Conclusion

This compound administration in male rat models provides a valuable tool for investigating the long-term consequences of sustained estrogen exposure. The primary pharmacodynamic effects involve a dose-dependent suppression of the HPG axis, leading to reduced testosterone levels and subsequent atrophy of androgen-dependent reproductive tissues. These effects are mediated through both genomic and non-genomic signaling pathways. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further elucidate the multifaceted roles of estradiol in male physiology and pathophysiology. Future research should focus on generating specific pharmacokinetic and pharmacodynamic data for this compound in male rats to refine our understanding of its effects and to better inform its use in various research contexts.

References

- 1. Estradiol - Wikipedia [en.wikipedia.org]

- 2. Estradiol enantate - Wikipedia [en.wikipedia.org]

- 3. The clearance and metabolism of estradiol and estradiol-17-esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifertility effects of estradiol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Estradiol Enanthate and Endocrine Disruption: A Technical Guide for Researchers

An In-depth Examination of Its Role, Mechanisms, and Study Methodologies in Endocrine Disruption Research

Abstract

Estradiol enanthate, a synthetic ester of the natural estrogen 17β-estradiol, is primarily utilized in human medicine for hormone therapy and contraception. As a prodrug, it is converted in the body to 17β-estradiol, a potent endogenous estrogen. While direct studies on the environmental fate and endocrine-disrupting effects of this compound are scarce, its active metabolite, 17β-estradiol (E2), is a well-documented endocrine-disrupting chemical (EDC) of significant concern. This technical guide provides a comprehensive overview of the potential role of this compound in endocrine disruption, drawing upon the extensive body of research conducted on E2 and other potent synthetic estrogens like 17α-ethinylestradiol (EE2). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further investigation into this class of compounds.

Introduction: The Endocrine-Disrupting Potential of Synthetic Estrogens

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[1] Synthetic estrogens, such as those used in pharmaceuticals, represent a significant class of EDCs due to their potency and widespread use.[2] These compounds can enter aquatic environments through wastewater treatment plant effluents, posing a risk to wildlife.[2]

This compound is an esterified form of estradiol, designed to provide a sustained release of the hormone following intramuscular injection.[3] In the body, it is hydrolyzed to 17β-estradiol, the most potent natural estrogen.[3] Therefore, the environmental impact of this compound is intrinsically linked to the well-documented endocrine-disrupting effects of E2.

Mechanism of Estrogenic Endocrine Disruption

The primary mechanism by which estradiol and its mimics exert their endocrine-disrupting effects is through interaction with the estrogen receptor (ER). This interaction can trigger a cascade of molecular events that are typically regulated by endogenous estrogens, leading to inappropriate physiological responses, particularly in non-target organisms.

Estrogen Signaling Pathways

Estrogenic compounds can activate both genomic and non-genomic signaling pathways.

-

Genomic Pathway: This classical pathway involves the binding of the estrogen to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.

-

Non-Genomic Pathway: This rapid signaling pathway is initiated by estrogen binding to membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPER). This activation triggers intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K) pathways, leading to rapid cellular responses within seconds to minutes.

Key Endocrine Disruption Effects in Aquatic Organisms

The most profound and well-documented effects of environmental estrogens are observed in aquatic wildlife, particularly fish. These effects serve as sensitive biomarkers for estrogenic contamination.

Feminization of Male Fish

Exposure to potent estrogens like E2 and EE2 can lead to the feminization of male fish. This can manifest as:

-

Intersex: The development of both testicular and ovarian tissues within the same gonad (ovotestis).

-

Altered Secondary Sexual Characteristics: Development of female-typical physical traits in males.

-

Skewed Sex Ratios: A shift in the population towards a higher proportion of females, often due to the complete sex reversal of genetic males.

Induction of Vitellogenin

Vitellogenin (VTG) is an egg yolk precursor protein normally synthesized in the liver of female oviparous (egg-laying) vertebrates in response to endogenous estrogens. The presence of VTG in the blood of male or juvenile fish is a highly sensitive and specific biomarker of exposure to estrogenic compounds.

Reproductive Failure

Chronic exposure to environmentally relevant concentrations of potent estrogens can lead to reproductive failure in fish populations. This can be a consequence of reduced fertilization success, impaired gonadal development, and altered reproductive behaviors.

Quantitative Data from Endocrine Disruption Studies

While specific data for this compound is lacking, the following tables summarize quantitative data from studies on its active metabolite, 17β-estradiol (E2), and the highly potent synthetic estrogen, 17α-ethinylestradiol (EE2). These data provide a benchmark for the potential endocrine-disrupting activity of this compound.

Table 1: Effects of 17β-Estradiol (E2) on Fish

| Species | Endpoint | Concentration (ng/L) | Duration | Effect | Reference |

| Zebrafish (Danio rerio) | Vitellogenin Induction (males) | 5 - 25 | 21 days | Significant increase in whole-body vitellogenin. | |

| Zebrafish (Danio rerio) | Skewed Sex Ratio | 100 | 21 days (embryo-larval exposure) | Significant shift towards females. | |

| Brown Trout (Salmo trutta) | Feminization | 20,000,000 (in feed) | 60 days | 84-86% female population. | |

| Channel Catfish (Ictalurus punctatus) | Feminization | Not specified (E2 treatment) | During early sex differentiation | Upregulation of female-related genes and downregulation of male-related genes in genetic males. |

Table 2: Effects of 17α-Ethinylestradiol (EE2) on Fish

| Species | Endpoint | Concentration (ng/L) | Duration | Effect | Reference |

| Fathead Minnow (Pimephales promelas) | Reproductive Failure | 5 - 6 | 7 years (whole lake) | Near extinction of the population. | |

| Zebrafish (Danio rerio) | Skewed Sex Ratio | 10 | 90 days | Skewed sex ratio in favor of females. | |

| Fathead Minnow (Pimephales promelas) | Reduced Hatching Success | 0.2 - 1 | Lifelong | 20-35% reduction in offspring hatching success. | |

| Murray Rainbowfish (Melanotaenia fluviatilis) | Vitellogenin mRNA Induction (EC10) | 2.77 | 7 days | 10% effective concentration for vitellogenin mRNA induction. |

Experimental Protocols for Assessing Endocrine Disruption

A variety of standardized and research-based protocols are available to assess the endocrine-disrupting potential of chemical compounds.

In Vivo Fish Assays

Fish are the most common vertebrate models for assessing the effects of estrogenic EDCs.

-

Fish Sexual Development Test: This test, often conducted with species like zebrafish or fathead minnow, exposes fish during early life stages (from embryo to juvenile) to the test compound. Endpoints include sex ratio, gonadal histology (to assess for intersex), and secondary sexual characteristics.

-

Vitellogenin Assay: Male fish are exposed to the test compound for a defined period (e.g., 7-21 days), after which blood plasma or whole-body homogenates are analyzed for the presence of vitellogenin, typically using an enzyme-linked immunosorbent assay (ELISA).

In Vitro Assays

In vitro assays provide a high-throughput and mechanistic approach to screen for endocrine activity.

-

Estrogen Receptor Binding Assay: This assay measures the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor (ERα or ERβ). A high affinity for the receptor suggests potential estrogenic activity.

-

Estrogen Receptor Transcriptional Activation Assay: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) linked to an estrogen-responsive promoter. An increase in reporter gene activity in the presence of the test compound indicates agonistic activity at the estrogen receptor.

-

Hepatocyte Vitellogenin Induction Assay: Primary hepatocytes isolated from fish are cultured and exposed to the test compound. The induction of vitellogenin synthesis and its secretion into the culture medium is then quantified.

Analytical Methods for Detection in Environmental Samples

Accurate assessment of environmental exposure requires sensitive analytical methods to detect and quantify steroidal estrogens in complex matrices like water.

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to pre-concentrate and clean up analytes from water samples.

-

Analytical Instrumentation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods for the sensitive and selective quantification of estrogens at environmentally relevant concentrations (ng/L levels).

Conclusion and Future Research Directions

While this compound is a prodrug of the potent and well-characterized endocrine disruptor 17β-estradiol, there is a significant lack of direct research on its environmental fate, ecotoxicology, and endocrine-disrupting potential. The data on E2 and EE2 strongly suggest that this compound, if it enters the environment and is hydrolyzed to E2, poses a risk to aquatic organisms.

Future research should focus on:

-

Environmental Fate and Transformation: Studies to determine the hydrolysis rate of this compound to 17β-estradiol under various environmental conditions (e.g., in wastewater, surface water, and sediment).

-

Direct Ecotoxicity Studies: Conducting standardized aquatic toxicity tests with this compound on sensitive model organisms (e.g., zebrafish, fathead minnow) to determine its specific endocrine-disrupting potency and effects.

-

Development of Specific Analytical Methods: Optimizing analytical methods for the simultaneous detection of this compound and its primary metabolite, 17β-estradiol, in environmental matrices.

A comprehensive understanding of the environmental risks associated with this compound is crucial for informed regulatory decisions and to ensure the protection of aquatic ecosystems. This technical guide provides a foundational framework to stimulate and guide such research endeavors.

References

Estradiol Enanthate: A Technical Guide to its Discovery, Synthesis, and Biological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol enanthate (EEn), a synthetic ester of the natural estrogen 17β-estradiol, is a long-acting prodrug with significant applications in hormone therapy and contraception. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound. It details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and visualizes the synthetic pathway and the canonical estrogen signaling pathway using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, chemists, and professionals in the field of drug development.

Discovery and Historical Context

This compound was first described in 1953 by Karl Junkmann of Schering AG, as part of broader research into various estradiol esters.[1] The primary goal of developing estradiol esters was to create depot formulations that would allow for a slow release of estradiol after intramuscular injection, thereby extending its duration of action and reducing the frequency of administration. The length of the fatty acid ester chain is inversely related to the release rate from the oil depot and subsequent absorption into circulation.[1] this compound, with its C7 enanthate (heptanoate) ester, exhibits a considerably longer duration of action than shorter esters like estradiol benzoate and valerate, but shorter than very long-chain esters like estradiol undecylate.[1] The first clinical studies of this compound, in combination with dihydroxyprogesterone acetophenide (DHPA) as an injectable contraceptive, were conducted in 1964, and it was marketed for this purpose by the mid-1970s.[1]

Chemical Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct esterification of the 17β-hydroxyl group of estradiol with an activated form of enanthic acid (heptanoic acid).

General Reaction Scheme

The synthesis involves the reaction of 17β-estradiol with an enanthoylating agent, such as enanthic anhydride or enanthoyl chloride, in the presence of a base catalyst. The phenolic hydroxyl group at the C3 position is less reactive than the C17β secondary alcohol, allowing for selective esterification at the desired position under controlled conditions.

Experimental Protocol: Esterification using Enanthic Anhydride

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

17β-Estradiol (C₁₈H₂₄O₂)

-

Enanthic Anhydride ((C₆H₁₃CO)₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 17β-estradiol (1 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane and pyridine.

-

Addition of Reagent: Cool the solution in an ice bath (0 °C). Add enanthic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the estradiol spot and the appearance of a new, less polar product spot.

-

Workup:

-

Quench the reaction by slowly adding 1M HCl solution to neutralize the pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield a white crystalline powder.[2]

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Chemical Synthesis Pathway

Caption: Chemical reaction for the synthesis of this compound.

Physicochemical and Characterization Data

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

| Property | Value |

| Chemical Formula | C₂₅H₃₆O₃ |

| Molar Mass | 384.56 g/mol |

| Appearance | White crystalline powder |

| Purity (Post-Recrystallization) | >98% |

| Melting Point | ~95-97 °C |

| Solubility | Soluble in oils (e.g., castor oil, MCT oil), ethanol, DCM; Insoluble in water |

| logP (Octanol/Water) | 6.7 |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the steroid backbone and the enanthate ester chain. Key signals include the singlet for the C18-methyl group (~0.8 ppm), the aromatic protons of the A-ring (6.5-7.2 ppm), the triplet for the C17-proton (~4.6 ppm), and signals corresponding to the methylene and methyl groups of the heptanoate chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 25 distinct carbon atoms. Diagnostic peaks include those for the carbonyl carbon of the ester (~170 ppm), the aromatic carbons, and the C17 carbon bearing the ester (~82 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the ester carbonyl (C=O) stretch around 1730 cm⁻¹, C-O stretching bands, and bands for the aromatic ring and O-H stretch of the C3 phenol.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight. Tandem MS (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns.

Pharmacology and Biological Action

This compound is a prodrug of estradiol and, as such, is considered a bioidentical form of estrogen. Following intramuscular injection, it forms a depot in the muscle tissue from which it is slowly released and subsequently hydrolyzed by esterases in the blood and tissues to release 17β-estradiol and heptanoic acid.

| Parameter | Value |

| Route of Administration | Intramuscular injection |

| Bioavailability | High (approaching 100%) |

| Time to Peak Levels | 3 to 8 days |

| Peak Estradiol Levels (10 mg dose) | ~283 to 445 pg/mL |

| Elimination Half-life | 5.6 to 7.5 days |

| Duration of Action | ~20 to 30 days |

Table 2: Pharmacokinetic Parameters of this compound.

Estrogen Signaling Pathway

The released estradiol exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction triggers two main signaling pathways:

-

Genomic (Nuclear-Initiated) Pathway: Estradiol diffuses into the cell and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes. This process occurs over hours to days.

-

Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs located at the plasma membrane (mERs), as well as G-protein coupled estrogen receptors (GPER), can be rapidly activated by estradiol. This leads to the activation of various intracellular signaling cascades, such as MAPK and PI3K pathways, influencing cellular function within seconds to minutes.

Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.

Conclusion

This compound represents a successful application of prodrug design to modify the pharmacokinetic profile of a natural hormone. Its discovery in the 1950s provided a long-acting estrogen formulation that has been utilized in hormonal contraception and is studied for hormone replacement therapy. The synthesis via direct esterification is a robust and high-yielding process. As a prodrug of estradiol, it activates the same complex signaling networks, leading to a wide range of physiological effects. This guide provides the core technical information relevant to its synthesis, characterization, and mechanism of action for professionals engaged in pharmaceutical research and development.

References

An In-depth Technical Guide to Estradiol Enanthate: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol enanthate (EEn), a synthetic ester of the natural estrogen 17β-estradiol, is a long-acting estrogen prodrug utilized primarily in hormonal contraception and hormone replacement therapy. Its esterification at the C17β position with enanthic acid significantly modifies its pharmacokinetic profile, allowing for sustained release and a prolonged duration of action. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its mechanism of action to support further research and development.

Molecular Structure and Identification

This compound, chemically named [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate, is a synthetic estrane steroid.[1] The addition of the enanthate (heptanoate) fatty acid ester to the 17β-hydroxyl group of estradiol increases its lipophilicity, which is key to its long-acting depot effect when administered intramuscularly.[1]

| Identifier | Value |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |

| CAS Number | 4956-37-0[1] |

| Molecular Formula | C₂₅H₃₆O₃[1] |

| Molecular Weight | 384.56 g/mol [2] |

| SMILES | CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

| InChIKey | RFWTZQAOOLFXAY-BZDYCCQFSA-N |

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its increased lipophilicity compared to estradiol results in poor water solubility but good solubility in various organic solvents.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 94-96 °C | |

| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, dioxane, and chloroform. Sparingly soluble in vegetable oils. | |

| LogP (Octanol/Water Partition Coefficient) | 6.7 |

Pharmacokinetics

This compound is administered via intramuscular injection, forming a depot from which it is slowly released and hydrolyzed by esterases in the blood and tissues to yield 17β-estradiol and heptanoic acid. This slow release provides a prolonged therapeutic effect.

| Parameter | Value | Reference |

| Bioavailability (Intramuscular) | High (considered to be 100%) | |

| Protein Binding (of released Estradiol) | ~98% (to albumin and SHBG) | |

| Time to Peak Plasma Concentration (Tmax) | 3 to 8 days post-injection | |

| Peak Plasma Concentration (Cmax) after 10 mg IM dose | ~283 to 445 pg/mL | |

| Elimination Half-life | 5.6 to 7.5 days | |

| Duration of Action (10 mg dose) | Approximately 20 to 30 days | |

| Metabolism | Cleavage by esterases in the liver, blood, and tissues to estradiol and heptanoic acid. Estradiol is then metabolized further. | |

| Excretion | Primarily in urine |

Pharmacodynamics and Mechanism of Action

As a prodrug of estradiol, this compound is a potent agonist of the estrogen receptors (ER), primarily ERα and ERβ. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of estrogen-responsive genes. This can occur through direct binding to Estrogen Response Elements (EREs) on the DNA (genomic signaling) or through interactions with other transcription factors. Estrogen receptors can also be located at the cell membrane, where they can initiate rapid, non-genomic signaling cascades.

Signaling Pathways

The activation of estrogen receptors by estradiol initiates a cascade of intracellular events. The primary mechanisms include direct genomic signaling, indirect genomic signaling, and non-genomic signaling pathways.

References

Estradiol enanthate binding affinity for estrogen receptors alpha and beta

An In-depth Technical Guide to the Binding Affinity of Estradiol Enanthate for Estrogen Receptors Alpha and Beta

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic prodrug that is cleaved in the body to release 17β-estradiol, the primary and most potent endogenous estrogen. The physiological and therapeutic effects of this compound are therefore dictated by the interaction of 17β-estradiol with its cognate receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This technical guide provides a comprehensive overview of the binding affinity of 17β-estradiol for these two receptor subtypes. It details the quantitative binding parameters, outlines the standard experimental protocols for their determination, and illustrates the key signaling pathways activated upon ligand binding.

Estradiol Binding Affinity for Estrogen Receptors

The biological actions of estrogens are mediated by their binding to ERα and ERβ, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] While both receptors are activated by 17β-estradiol, they are products of different genes (ESR1 and ESR2, respectively), exhibit distinct tissue distribution, and can have different, sometimes opposing, physiological roles.[1][3][4] ERα is highly expressed in the uterus, liver, and mammary glands, while ERβ is more prevalent in the ovary (granulosa cells), prostate epithelium, bone, and brain.

The affinity of 17β-estradiol for these receptors is exceptionally high, falling within the picomolar to low nanomolar range. This high affinity underscores its potency as a signaling molecule. The quantitative metrics used to describe this interaction include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) from competitive binding assays, and the half-maximal effective concentration (EC50) from functional assays.

Quantitative Data on 17β-Estradiol Binding Affinity

The following table summarizes the binding and functional parameters for 17β-estradiol with human ERα and ERβ. It is important to note that absolute values can vary between studies depending on the specific assay conditions, cell systems, and receptor source used.

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Comments |

| Kd (nM) | 0.05 - 0.1 | ~0.05 - 0.1 | Represents the equilibrium dissociation constant from saturation binding assays. |

| IC50 (nM) | ~1.1 - 4.9 | ~21 - 140 | Represents the concentration required to displace 50% of a radioligand in competitive binding assays. |

| EC50 (pM) | ~8 - 140 | ~65 | Represents the concentration required to elicit a half-maximal response in a functional reporter gene assay. |

| Relative Binding Affinity (RBA) | 100% | Varies (often slightly lower than ERα) | RBA is typically standardized to 100% for 17β-estradiol's affinity for ERα. |

Experimental Protocols for Determining Binding Affinity

The characterization of a ligand's interaction with estrogen receptors involves a combination of direct binding assays and functional cell-based assays.

Radioligand Competitive Binding Assay

This is the gold standard method for determining the binding affinity (expressed as IC50, which can be converted to an inhibition constant, Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.

Objective: To determine the relative binding affinity of a test compound for ERα or ERβ compared to 17β-estradiol.

Methodology:

-

Receptor Preparation: A source of estrogen receptors is prepared. This is typically cytosol from the uteri of ovariectomized rats (a rich source of ERα) or recombinant human ERα or ERβ expressed in a suitable system.

-

Incubation: A constant concentration of the receptor preparation and a radiolabeled estrogen (e.g., [³H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include filtration through glass fiber filters or adsorption of the receptor-ligand complex onto hydroxylapatite (HAP).

-

Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of radioligand bound versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.

Caption: Workflow for a Radioligand Competitive Binding Assay.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the transcriptional activation of a reporter gene under the control of an Estrogen Response Element (ERE).

Objective: To determine the functional potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of a test compound.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, U2OS) is used. These cells are often engineered to express little to no endogenous ERs.

-

Transfection: Cells are transiently or stably co-transfected with two plasmids:

-

An expression vector containing the full-length cDNA for human ERα or ERβ.

-

A reporter vector containing a promoter with one or more EREs driving the expression of a reporter gene, such as luciferase or β-galactosidase.

-

-

Treatment: The transfected cells are treated with increasing concentrations of the test compound (and/or a fixed concentration of an agonist if testing for antagonism).

-

Incubation: Cells are incubated for a period (e.g., 16-24 hours) to allow for receptor activation, DNA binding, and reporter gene expression.

-

Lysis & Measurement: Cells are lysed, and the activity of the reporter protein is measured. For luciferase, this involves adding a substrate (luciferin) and measuring the resulting luminescence with a luminometer.

-

Data Analysis: A dose-response curve is generated by plotting reporter activity against the log concentration of the test compound to determine the EC50 or IC50 value.

References

- 1. Estrogen signaling: a subtle balance between ER alpha and ER beta. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Effects of Estradiol Enanthate Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol enanthate (EEn) is a synthetic, long-acting ester of the natural estrogen, 17β-estradiol.[1] Functioning as a prodrug, it is designed for sustained release following intramuscular or subcutaneous administration.[1] Upon entering circulation, EEn is hydrolyzed by esterases in the liver, blood, and tissues to release 17β-estradiol, the most potent endogenous human estrogen, and heptanoic acid.[1][2] This bioidentical hormone then mediates a wide array of physiological and pharmacological effects.[2]

Clinically, this compound is utilized primarily in combination with a progestin for hormonal contraception and in hormone replacement therapy (HRT) for managing menopausal symptoms. Its application also extends to feminizing hormone therapy for transgender women. The esterification of estradiol with enanthic acid significantly prolongs its half-life, allowing for less frequent administration compared to unesterified estradiol.

This guide provides a comprehensive overview of the cellular and molecular mechanisms initiated by this compound exposure, focusing on its signaling pathways, effects on gene and protein expression, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

The biological activity of this compound is attributable to its active metabolite, estradiol. Estradiol exerts its effects by binding to and activating specific nuclear hormone receptors known as estrogen receptors (ERs). There are two primary subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are encoded by separate genes (ESR1 and ESR2, respectively). These receptors are distributed differently across various tissues, leading to tissue-specific responses to estrogen exposure.

Estradiol's actions are mediated through two principal signaling pathways:

-

Genomic (Nuclear-Initiated) Signaling: The classical and well-established pathway where estradiol regulates the transcription of target genes. This process is relatively slow, taking hours to days to manifest.

-

Non-Genomic (Membrane-Initiated) Signaling: Rapid signaling events that occur within seconds to minutes of estradiol exposure. These are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or by G protein-coupled estrogen receptors (GPER).

Signaling Pathways

Genomic Signaling Pathway

The genomic pathway is the primary mechanism through which estradiol regulates long-term physiological processes, including the development and maintenance of female reproductive tissues and secondary sexual characteristics.

The sequence of events is as follows:

-

Ligand Binding: Estradiol, being lipophilic, passively diffuses across the cell membrane and into the nucleus.

-

Receptor Activation: In the nucleus, estradiol binds to the ligand-binding domain of an ER (ERα or ERβ). This binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins (heat shock proteins).

-

Dimerization: The activated ligand-receptor complexes form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).

-

DNA Binding: The dimerized receptors bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

-

Gene Transcription: The receptor-DNA complex recruits co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II, leading to the initiation or suppression of gene transcription. This results in the synthesis of messenger RNA (mRNA), which is then translated into proteins that carry out the cellular response.

References

Methodological & Application

Application Notes and Protocols: Estradiol Enanthate Subcutaneous Injection for Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: Estradiol enanthate (EEn) is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the enanthate ester significantly prolongs the hormone's release and biological half-life, making it a long-acting estrogen.[1][2] In research settings, particularly in mouse models, subcutaneous injection of this compound dissolved in an oil vehicle can provide stable, long-term physiological or pharmacological levels of estradiol. This is advantageous in studies requiring consistent hormone replacement, such as those investigating the effects of estrogen on bone density, metabolism, or in models of hormone-dependent cancers, as it reduces the need for frequent animal handling and injections compared to shorter-acting estrogens.[3]

This document provides a detailed protocol for the preparation and subcutaneous administration of this compound in mice. It includes guidance on dosing considerations, expected outcomes, and relevant biological pathways.

Experimental Protocols

Protocol for Preparation of this compound (EEn) Solution

This protocol describes the preparation of an EEn solution in an oil-based vehicle, suitable for subcutaneous injection. Sterile techniques should be maintained throughout the procedure.

Materials and Reagents:

-

This compound powder (analytical grade)

-

Sterile vehicle oil (e.g., sesame oil, castor oil, or miglyol)[3][4]

-

Sterile, sealed glass vials

-

Sterile magnetic stir bar

-

Warming plate or water bath

-

Syringe filters (0.22 µm), sterile

-

Syringes (various sizes), sterile

-

Needles (e.g., 18G for preparation, 25-27G for injection), sterile

-

70% Ethanol for disinfection

Procedure:

-

Calculate Required Amounts: Determine the desired final concentration of EEn in the oil vehicle (e.g., in mg/mL). Based on this, calculate the total mass of EEn powder and the total volume of vehicle oil required for your study.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of EEn powder and transfer it into a sterile glass vial.

-

Adding the Vehicle: Add a sterile magnetic stir bar to the vial. Using a sterile syringe, add the calculated volume of the vehicle oil to the vial containing the EEn powder.

-

Dissolution: Loosely cap the vial and place it on a warming plate set to a low temperature (e.g., 37-40°C). Allow the solution to stir gently until the EEn powder is completely dissolved. The warming helps to decrease the viscosity of the oil and facilitate dissolution. Avoid excessive heat.

-

Sterilization: Once the EEn is fully dissolved, remove the solution from the heat. To ensure sterility, filter the final solution through a sterile 0.22 µm syringe filter into a new, sterile, sealed glass vial.

-

Storage: Store the final sterile EEn solution protected from light at room temperature or as recommended by the manufacturer. Oil-based solutions are typically not refrigerated as this can cause the solute to precipitate.

-

Quality Control: Before use, visually inspect the solution for any precipitation or contamination. If crystals have formed, gently warm and agitate the solution to redissolve them.

Protocol for Subcutaneous (SC) Administration to Mice

This protocol outlines the standard procedure for administering the prepared EEn solution to mice.

Materials:

-

Mouse restraint device (optional)

-

Prepared sterile this compound solution

-

Sterile 1 mL syringes with Luer-lock

-

Sterile needles (25-27G)

-

70% Ethanol

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Handling: Gently but firmly restrain the mouse. One common method is to grasp the loose skin over the scruff of the neck. This brings the skin on the back into a "tent," providing a clear area for injection.

-

Syringe Preparation: Using a sterile syringe and needle, draw up the calculated volume of the EEn solution. Ensure there are no air bubbles in the syringe. Change to a new sterile needle for the injection.

-

Injection Site: The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades. This area has fewer sensory nerve endings, minimizing discomfort.

-

Injection: Swab the injection site with 70% ethanol and allow it to dry. Insert the needle bevel-up into the base of the tented skin at a shallow angle (approximately 15-20 degrees). Be careful not to pass the needle through both layers of skin.

-

Administer Dose: Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, slowly depress the plunger to inject the solution. A small lump or "bleb" will form under the skin; this is normal for an oil-based injection.

-

Withdraw Needle: Smoothly withdraw the needle and apply gentle pressure to the injection site for a few seconds with a sterile gauze pad if needed.

-

Monitoring: Return the mouse to its cage and monitor it for any immediate adverse reactions. Regular monitoring for health and well-being should be part of the overall study design.

Data Presentation

Table 1: Dosing and Administration Considerations

Direct, peer-reviewed data on specific dosing and pharmacokinetics of this compound in mice is limited. The following table provides a theoretical starting point based on data from other long-acting esters and related species. Researchers must perform pilot studies to determine the optimal dose and frequency for their specific mouse strain and experimental goals.

| Parameter | Guideline / Example | Rationale / Notes |

| Vehicle | Sesame Oil, Castor Oil, Miglyol | Oil-based vehicles are required to dissolve the lipophilic EEn ester and create a depot for slow release following subcutaneous injection. |

| Example Dose (Physiological) | Start with ~0.1 µmol/kg | Based on a rat study using 0.1 µmol of EEn per animal. For a 25g mouse, this equates to approximately 1.5 µg of EEn. Dose-response studies are critical. |

| Example Dose (Pharmacological) | 2.5 mg/kg | A high dose used in a mouse cancer model, administered every two days. This level is supraphysiological and intended to drive tumor growth. |

| Injection Frequency | Once every 1-2 weeks | This compound has a long half-life (5-7 days in humans). A weekly or bi-weekly schedule is a logical starting point to maintain stable serum levels, contrasting with shorter-acting esters that may require injections every 1-4 days. |

| Injection Volume | 50 - 150 µL | The volume should be kept as low as possible to minimize tissue disruption. The final concentration of the prepared solution should be adjusted accordingly. |

Table 2: Comparative Pharmacokinetic Parameters of Estradiol Esters

This table compares the pharmacokinetic profiles of different estradiol esters to illustrate the long-acting nature of this compound. Note that most specific data is derived from human studies.

| Estradiol Ester | Route | Elimination Half-Life | Duration of Action | Species |

| Estradiol (unesterified) | Oral | 13–20 hours | Short | Human |

| Estradiol Valerate | Intramuscular | 4–5 days | ~1-2 weeks | Human |

| Estradiol Cypionate | Intramuscular | 8–10 days | ~2-3 weeks | Human |

| This compound | Intramuscular | 5.6–7.5 days | ~20-30 days | Human |

Visualization of Pathways and Workflows

Estrogen Signaling Pathway

The biological effects of estradiol are primarily mediated through its binding to estrogen receptors (ERα and ERβ). This interaction triggers genomic and non-genomic signaling cascades.

Caption: Genomic estrogen signaling pathway initiated by estradiol.

Experimental Workflow: Hormone Replacement in Ovariectomized Mice

A typical experimental design for studying the effects of this compound involves surgical removal of the ovaries (ovariectomy) to deplete endogenous estrogens, followed by a recovery period and subsequent hormone replacement.

Caption: Workflow for estrogen replacement in ovariectomized mice.

References

- 1. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estradiol enantate - Wikipedia [en.wikipedia.org]

- 3. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subcutaneous vs. Intramuscular Injections for HRT [folxhealth.com]

Application Notes and Protocols for Calculating Estradiol Enanthate Dosage in Long-Term Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol and its esters are fundamental tools in preclinical research for studying the effects of estrogens on various physiological and pathological processes. Long-term rodent studies often require sustained and stable levels of estradiol to mimic physiological conditions or to assess the efficacy and safety of estrogenic compounds. Estradiol enanthate, a long-acting ester of estradiol, offers the potential for infrequent administration, which is advantageous for minimizing animal stress in chronic studies. However, determining the appropriate dosage to achieve desired physiological or pharmacological concentrations is critical for the validity and reproducibility of experimental results.

These application notes provide a comprehensive guide to calculating and administering this compound for long-term studies in rodents. The following sections detail the principles of dosage calculation, provide established protocols for hormone replacement, and offer guidance on monitoring estradiol levels.

Principles of this compound Dosage Calculation

The primary goal of administering this compound is to achieve stable, physiologically relevant plasma concentrations of 17β-estradiol. Due to the lack of extensive public data on the specific pharmacokinetics of this compound in common rodent models, a direct calculation can be challenging. Therefore, an approach combining theoretical calculations with empirical validation through a pilot study is strongly recommended.

Key Considerations for Dosage Calculation:

-

Target Estradiol Levels: The desired physiological range for circulating 17β-estradiol in rodents can vary depending on the species, strain, and stage of the estrous cycle. For ovariectomized (OVX) rodents, the goal is often to replicate diestrus or proestrus levels.

-

Pharmacokinetics of Estradiol Esters: this compound is a prodrug that is slowly hydrolyzed to 17β-estradiol and heptanoic acid. Its long aliphatic chain increases its lipophilicity, leading to a prolonged absorption phase from the injection depot and a longer half-life compared to shorter esters like estradiol benzoate.

-

Allometric Scaling: While not a substitute for species-specific data, allometric scaling from human pharmacokinetic data can provide a rough initial estimate for dosage. However, this should be used with caution due to significant metabolic differences between species.

-

Vehicle: The vehicle used to dissolve this compound (e.g., sesame oil, miglyol) can influence its release rate from the injection site.

Initial Dosage Estimation:

A starting point for dose estimation can be extrapolated from studies using other long-acting estradiol esters in rodents. It is crucial to adjust for the molecular weight difference between this compound and 17β-estradiol.

Quantitative Data Summary

The following tables summarize dosages and resulting serum concentrations of various estradiol preparations used in long-term rodent studies. This data can serve as a reference for designing a pilot study for this compound.

Table 1: Reported Dosages and Serum Concentrations of Estradiol Esters in Mice

| Estradiol Ester | Dosage | Administration Route & Frequency | Resulting Serum Estradiol Levels (pg/mL) | Reference |

| 17β-Estradiol-3-Benzoate | 0.05 µ g/mouse | Subcutaneous, every 4 days | Comparable to sham-operated controls | [1] |

| 17β-Estradiol-3-Benzoate | 0.15 µ g/mouse | Subcutaneous, every 4 days | Comparable to sham-operated controls | [1] |

| 17β-Estradiol | 56 µ g/day/kg | Peroral in Nutella | Within physiological range | [2] |

| 17β-Estradiol | 36 µg/mL in sesame oil | Subcutaneous silastic capsule | Predominantly physiological | [2] |

Table 2: Reported Dosages and Serum Concentrations of Estradiol Esters in Rats

| Estradiol Ester | Dosage | Administration Route & Frequency | Resulting Serum Estradiol Levels (pg/mL) | Reference |

| 17β-Estradiol | 5% in cholesterol | Subcutaneous silastic capsule | 34 ± 5 | |

| 17β-Estradiol | 1.7 mg/60 days | Subcutaneous matrix pellet | 553 ± 175 (peak) | |

| 17β-Estradiol | 180 µg/mL in sesame oil | Subcutaneous silastic capsule | ~40 (day 2) to ~10 (day 35) | |

| 17β-Estradiol | 10 µg/kg/day | Subcutaneous injection | - |

Experimental Protocols

Protocol for Ovariectomy and Estradiol Replacement in Rodents

This protocol is essential for studies requiring the removal of endogenous estrogen production.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Analgesic (e.g., carprofen, buprenorphine)

-

Surgical instruments (scissors, forceps, wound clips or sutures)

-

Antiseptic solution

-

This compound solution in a sterile vehicle (e.g., sesame oil)

Procedure:

-

Anesthesia and Analgesia: Anesthetize the animal using an appropriate method. Administer a pre-operative analgesic.

-

Surgical Preparation: Shave the surgical area (dorsal or ventral approach) and disinfect with an antiseptic solution.

-

Ovariectomy: Perform a bilateral ovariectomy. For a detailed surgical guide, refer to established protocols.

-

Wound Closure: Close the muscle and skin layers with sutures or wound clips.

-

Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide post-operative analgesia as required. Allow for a recovery period of at least one week before initiating hormone replacement.

-

This compound Administration: Administer the prepared this compound solution via subcutaneous injection. The injection site should be varied for subsequent administrations.

Protocol for Preparation of this compound for Injection

Materials:

-

This compound powder

-

Sterile vehicle (e.g., sesame oil, miglyol)

-

Sterile vials

-

Heating and stirring equipment (if necessary)

Procedure:

-

Calculation: Determine the required concentration of this compound in the vehicle based on the desired dose and injection volume.

-

Dissolution: Aseptically weigh the this compound powder and add it to the sterile vehicle in a sterile vial.

-

Mixing: Gently heat and stir the solution until the this compound is completely dissolved. Ensure the solution is homogenous.

-

Storage: Store the prepared solution in a sterile, light-protected container at the appropriate temperature.

Protocol for Monitoring Serum Estradiol Levels

Accurate measurement of serum estradiol is crucial for validating the dosage regimen.

Methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A common and relatively inexpensive method. However, cross-reactivity with other steroids can be a concern.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Considered the gold standard for its high sensitivity and specificity.

Blood Sampling:

-

Blood samples can be collected via various methods (e.g., tail vein, saphenous vein, cardiac puncture at termination).

-